![molecular formula C9H10O B13963050 Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene- CAS No. 62289-63-8](/img/structure/B13963050.png)
Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is an organic compound with a unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained ring system. The molecular formula of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is C10H12O, and it is characterized by the presence of two methylene groups at the 5 and 6 positions of the bicyclo[2.2.1]heptane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The methylene groups can participate in various chemical reactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without the methylene groups.
Norbornene: Contains a double bond in the bicyclic ring system.
Norbornadiene: Contains two double bonds in the bicyclic ring system.
Uniqueness
5,6-Dimethylene-bicyclo[2.2.1]heptan-2-one is unique due to the presence of methylene groups at the 5 and 6 positions, which impart distinct chemical reactivity and potential biological activity compared to other norbornane derivatives.
Propriétés
Numéro CAS |
62289-63-8 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2 |
Clé InChI |
YBKLICDDXPIOLH-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CC(C1=C)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


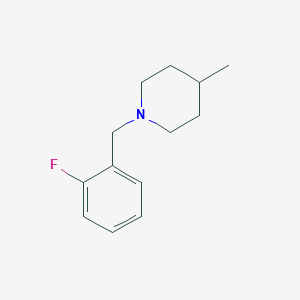
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
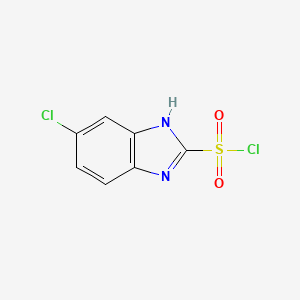

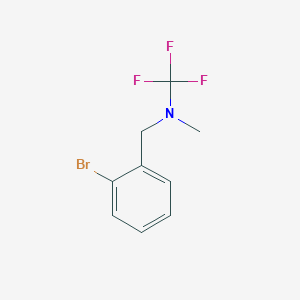
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)

![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

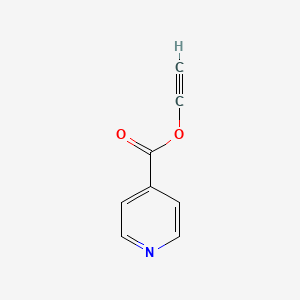
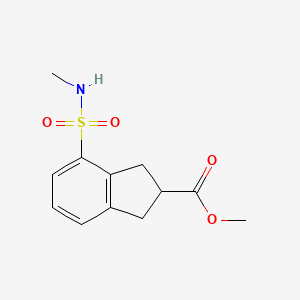
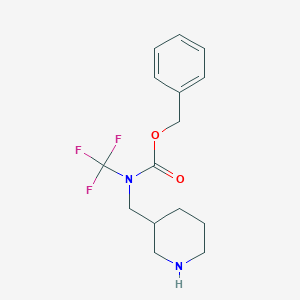
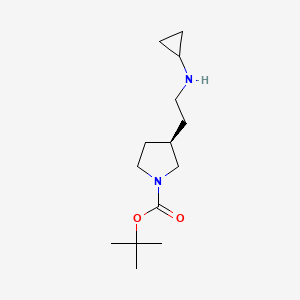
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
